1,3-Dimethyl-1H-pyrazole-5-carbothioamide
Description
Significance of Pyrazole (B372694) Derivatives in Organic and Medicinal Chemistry
Pyrazole and its derivatives are integral to the development of pharmaceuticals, agrochemicals, and functional materials. globalresearchonline.net In medicinal chemistry, the pyrazole ring is a key component in numerous approved drugs, demonstrating a broad spectrum of therapeutic applications. nih.gov These include anti-inflammatory, antimicrobial, anticancer, and antiviral agents. The metabolic stability and ability of the pyrazole core to act as a versatile pharmacophore contribute to its prevalence in drug discovery programs.
| Therapeutic Area | Example of Pyrazole-Containing Drug |
| Anti-inflammatory | Celecoxib |
| Anticancer | Crizotinib |
| Antiviral | Penflufen |
| Antifungal | Bixafen |
| Antidepressant | Fezolamine |
This table showcases a selection of therapeutic areas where pyrazole derivatives have made a significant impact, highlighting the versatility of this heterocyclic scaffold.
Overview of the Carbothioamide Functional Group in Heterocyclic Compounds
The carbothioamide group, also known as a thioamide, is a functional group characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to a nitrogen atom. When incorporated into heterocyclic compounds, the carbothioamide moiety can significantly influence the molecule's physicochemical properties and biological activity. The presence of the sulfur atom can enhance lipophilicity and alter the electronic distribution, often leading to improved membrane permeability and target engagement.
Structural Context of 1,3-Dimethyl-1H-pyrazole-5-carbothioamide within Pyrazole Carbothiomides
This compound belongs to the broader class of pyrazole carbothioamides. Its structure is defined by a pyrazole ring with methyl groups at the N1 and C3 positions, and a carbothioamide group at the C5 position. This specific substitution pattern distinguishes it from other isomers, such as the more commonly researched 3,5-dimethyl-1H-pyrazole-1-carbothioamide. chemicalbook.comnih.gov The placement of the carbothioamide group at C5, directly adjacent to the methylated nitrogen, can influence the molecule's conformation and electronic properties, potentially leading to unique biological activities and chemical reactivity compared to its isomers.
Structural Features of this compound:
| Feature | Description |
| Core Scaffold | Pyrazole ring |
| Substituent at N1 | Methyl group |
| Substituent at C3 | Methyl group |
| Substituent at C5 | Carbothioamide (-CSNH2) group |
This interactive table details the key structural components of this compound.
The precise arrangement of these functional groups dictates the molecule's three-dimensional shape, hydrogen bonding capabilities, and potential interactions with biological targets. While specific research on this compound is limited, the established bioactivity of related pyrazole carbothioamides suggests its potential for further investigation.
Historical Trajectory and Current Research Landscape of Pyrazole Carbothioamides
The synthesis of pyrazoles dates back to the late 19th century, with the pioneering work of chemists like Ludwig Knorr. wikipedia.org The subsequent exploration of pyrazole derivatives has led to a vast body of literature detailing their synthesis and applications. The introduction of the carbothioamide functionality to the pyrazole scaffold represents a more recent area of investigation, driven by the search for novel bioactive compounds.
Early research into pyrazole carbothioamides often focused on fundamental synthesis and characterization. scispace.com Common synthetic routes involve the cyclocondensation of chalcones with thiosemicarbazide (B42300). researchgate.netrdd.edu.iq More recent research has shifted towards exploring the pharmacological potential of these compounds. Studies have revealed that pyrazole carbothioamides exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties. nanobioletters.comnih.govresearchgate.net The current research landscape is characterized by efforts to synthesize novel derivatives, optimize their biological activity through structure-activity relationship (SAR) studies, and elucidate their mechanisms of action at the molecular level. While much of this research has focused on other isomers, the foundational knowledge gained provides a strong basis for the future exploration of this compound and its potential contributions to heterocyclic chemistry and drug discovery. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylpyrazole-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-4-3-5(6(7)10)9(2)8-4/h3H,1-2H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWYPAZKPYVUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=S)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383609 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844891-03-8 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844891-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,3 Dimethyl 1h Pyrazole 5 Carbothioamide and Analogous Pyrazole Carbothioamides
Strategies Involving 1H-Pyrazole Derivatives as Precursors
Reactions with Carbon Disulfide and Amines
One versatile method for introducing a carbothioamide group onto a pre-formed pyrazole (B372694) ring involves a multi-component reaction with elemental sulfur or carbon disulfide. A metal-free, one-pot reaction has been developed for the synthesis of pyrazole-tethered thioamides. beilstein-journals.org This approach utilizes a pyrazole carbaldehyde, a secondary amine, and elemental sulfur. beilstein-journals.org While this method directly yields thioamides from pyrazole aldehydes, a related pathway involves carbon disulfide. For instance, 5-aminopyrazole-4-carbonitriles react with carbon disulfide in pyridine (B92270) to form fused pyrimidinedithiones. researchgate.net Similarly, 5-amino-4-pyrazolecarboxamides react with carbon disulfide to yield thioxo-pyrazolo[3,4-d]pyrimidinones. researchgate.net These reactions demonstrate the utility of carbon disulfide in constructing sulfur-containing heterocycles fused to a pyrazole ring, which are structurally related to pyrazole carbothioamides.
A more direct three-component synthesis involves the reaction of a pyrazole carbaldehyde, a secondary amine, and elemental sulfur in a single operation. beilstein-journals.org This method is noted for its broad substrate scope and avoidance of metal catalysts. beilstein-journals.org For example, pyrazole-5-carbaldehydes have been shown to be highly reactive in this system, leading to the desired thioamide products in high yields. beilstein-journals.org
Utilization of Hydrazine (B178648) Derivatives and Carbonyl Compounds
Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules like pyrazole carbothioamides from simple precursors in a single step. A notable example is the one-pot catalytic synthesis of 1H-pyrazole-1-carbothioamide derivatives from the reaction of hydrazine hydrate (B1144303), arylidene malononitrile (B47326), and various isothiocyanates. biointerfaceresearch.com This reaction proceeds smoothly at 60-70°C in the presence of a HAp/ZnCl2 nano-flake catalyst, offering high yields and short reaction times. biointerfaceresearch.com
The proposed mechanism for this synthesis begins with the nucleophilic attack of hydrazine hydrate on the isothiocyanate to form a thiosemicarbazide (B42300) intermediate. biointerfaceresearch.com This intermediate then undergoes a Michael addition to the activated double bond of the arylidene malononitrile. Subsequent intramolecular cyclization, tautomerization, and oxidation yield the final 5-amino-3-aryl-4-cyano-N-substituted-1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com This strategy allows for significant diversity in the final product based on the chosen arylidene malononitrile and isothiocyanate starting materials.
Table 1: Examples of Pyrazole Carbothioamides Synthesized via Multi-component Reaction biointerfaceresearch.com
| Arylidene Malononitrile Precursor | Isothiocyanate Precursor | Product | Yield (%) |
|---|---|---|---|
| (4-Chlorophenyl)methylidenemalononitrile | Cyclohexyl isothiocyanate | 5-Amino-3-(4-chlorophenyl)-4-cyano-N-cyclohexyl-1H-pyrazole-1-carbothioamide | 90 |
| (4-Methoxyphenyl)methylidenemalononitrile | Cyclohexyl isothiocyanate | 5-Amino-3-(4-methoxyphenyl)-4-cyano-N-cyclohexyl-1H-pyrazole-1-carbothioamide | 85 |
| (4-Nitrophenyl)methylidenemalononitrile | Phenyl isothiocyanate | 5-Amino-3-(4-nitrophenyl)-4-cyano-N-phenyl-1H-pyrazole-1-carbothioamide | 88 |
| Phenylmethylidenemalononitrile | Allyl isothiocyanate | 5-Amino-4-cyano-N-allyl-3-phenyl-1H-pyrazole-1-carbothioamide | 82 |
Cycloaddition Reactions for Pyrazole Carbothioamide Scaffolds
(3+2) Cycloaddition of Chalcones with Hydrazinecarbothioamide Hydrochloride
The reaction between chalcones (α,β-unsaturated ketones) and thiosemicarbazide (hydrazinecarbothioamide) is a widely used and effective method for synthesizing 4,5-dihydro-1H-pyrazole-1-carbothioamides, also known as pyrazoline carbothioamides. researchgate.netrdd.edu.iq This reaction is a type of cyclocondensation that proceeds through a [3+2] cycloaddition pathway. researchgate.net The chalcone (B49325) acts as a three-carbon component, while thiosemicarbazide provides the two adjacent nitrogen atoms required for the pyrazole ring.
The synthesis is typically carried out by refluxing the substituted chalcone with thiosemicarbazide in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF). researchgate.netrdd.edu.iq The reaction can be performed under acidic or basic conditions. For instance, using potassium hydroxide (B78521) in ethanol facilitates the cyclization. This method allows for the creation of a wide array of pyrazoline carbothioamides with various substituents on the phenyl rings, depending on the structure of the starting chalcone.
Table 2: Synthesis of Pyrazoline Carbothioamides from Chalcones researchgate.netrdd.edu.iq
| Chalcone Precursor | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|
| 1,3-Diphenylprop-2-en-1-one | Thiosemicarbazide, EtOH | 3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | Not Specified |
| 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | Thiosemicarbazide, EtOH | 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | Not Specified |
| 1-(3,4-(Methylenedioxy)phenyl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one | Thiosemicarbazide, EtOH | 3-(5-(4-Chlorophenyl)furan-2-yl)-5-(3,4-methylenedioxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | 81 |
| 1-(4-Methoxyphenyl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one | Thiosemicarbazide, EtOH | 3-(5-(4-Chlorophenyl)furan-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | 77 |
Condensation-Based Synthetic Routes
Condensation with Unsymmetrical 1,3-Diketones
The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is a foundational method for creating the pyrazole core. beilstein-journals.orgresearchgate.net When an unsymmetrical 1,3-diketone is used with a substituted hydrazine like methylhydrazine, the reaction can lead to the formation of two different regioisomers. beilstein-journals.org This issue of regioselectivity is a critical consideration in the synthesis design.
This classical method can be adapted to produce pyrazole carbothioamides by using thiosemicarbazide as the hydrazine component. The reaction involves the condensation of the 1,3-diketone with thiosemicarbazide, typically in a solvent like ethanol. The nucleophilic nitrogen atoms of the thiosemicarbazide attack the two carbonyl carbons of the diketone, leading to cyclization and dehydration to form the aromatic pyrazole ring.
The regioselectivity of the reaction with an unsymmetrical diketone (R1 ≠ R3) and a substituted hydrazine (e.g., thiosemicarbazide where the substituent is the thioamide group) depends on several factors, including the electronic and steric nature of the substituents on both reactants and the reaction conditions. Generally, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon of the diketone.
For example, the condensation of various diaryl 1,3-diketones with hydrazine hydrate in absolute ethanol is a documented method for producing the corresponding pyrazole derivatives. researchgate.net By extension, using thiosemicarbazide in place of hydrazine hydrate would lead directly to the pyrazole-1-carbothioamide structure.
Reaction of Chalcones with Thiosemicarbazide Derivatives
A prominent and widely used method for synthesizing pyrazole carbothioamide precursors, specifically 4,5-dihydro-1H-pyrazole-1-carbothioamides (pyrazoline carbothioamides), involves the cyclocondensation reaction of chalcones (α,β-unsaturated ketones) with thiosemicarbazide and its derivatives. This reaction serves as a foundational step, as the resulting pyrazoline can be subsequently aromatized to the corresponding pyrazole.
The general mechanism involves the initial Michael addition of the hydrazine nitrogen of thiosemicarbazide to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the five-membered pyrazoline ring. The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol, often in the presence of a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) to facilitate the reaction.
The versatility of this method lies in the wide variety of substituents that can be introduced on the chalcone backbone, leading to a diverse library of pyrazoline carbothioamide derivatives. For instance, different aromatic aldehydes and ketones can be used in the initial Claisen-Schmidt condensation to produce a range of substituted chalcones, which are then cyclized.
| Chalcone Precursor | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| (E)-1,3-diphenylprop-2-en-1-one | Thiosemicarbazide | Ethanol, KOH, Reflux 6h | 3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | Not specified | |
| (E)-1-(4-bromophenyl)-3-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one | Thiosemicarbazide | Ethanol, KOH, Reflux | 5-(4-Bromophenyl)-3-(2,5-dichlorothiophen-3-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | 71% | |
| (E)-1-(p-tolyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | Hydrazinecarbothioamide hydrochloride | Acetonitrile, Amberlyst-15, RT | 5-(4-(dimethylamino)phenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Good |
Regioselective Synthesis Approaches for Functionalization
Regioselectivity is a critical aspect of pyrazole synthesis, particularly when using unsymmetrical starting materials, as it determines the final substitution pattern on the heterocyclic ring. For pyrazole carbothioamides, controlling the position of the carbothioamide group and other substituents is essential.
One common challenge arises from the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, which can lead to the formation of two possible regioisomers. However, the synthesis of N-unsubstituted pyrazoles, which are precursors to compounds like 1,3-Dimethyl-1H-pyrazole-5-carbothioamide, often starts with hydrazine itself, simplifying the initial cyclization. The subsequent functionalization, such as N-alkylation and the introduction of the carbothioamide group, must be carefully controlled.
Modern approaches achieve regioselectivity through various means:
Mediator-Assisted Reactions : Hypervalent iodine reagents like PhICl₂ have been used to achieve direct and regioselective C-4 thiocyanation of pre-formed pyrazole rings. This method allows for the introduction of a sulfur-containing functional group at a specific position on a wide range of pyrazole substrates under mild conditions.
Use of Directing Groups : The inherent electronic properties of substituents on the pyrazole ring can direct incoming electrophiles or nucleophiles to specific positions.
Cycloaddition Strategies : The [3+2] cycloaddition of diazo compounds to alkynes or of sydnones to alkynes offers a powerful route to pyrazoles with defined regiochemistry. For example, the base-mediated reaction of 2-alkynyl-1,3-dithianes and sydnones provides a regioselective pathway to highly functionalized pyrazoles. While not directly forming the carbothioamide, these methods create pyrazole scaffolds that can be further elaborated.
Green Chemistry and Catalytic Methods in Pyrazole Carbothioamide Synthesis
In recent years, there has been a significant shift towards developing environmentally benign and sustainable synthetic protocols for pyrazole derivatives. These green chemistry approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.
Key green strategies in pyrazole carbothioamide synthesis include:
Catalyst-Free Synthesis : One-pot, three-component reactions have been developed that proceed under ultrasound irradiation at room temperature without any catalyst. For instance, the reaction of arylaldehydes, malononitrile, and 4-phenylthiosemicarbazide (B147422) in a green solvent mixture like PEG-400 and water can produce 5-amino-3-aryl-4-cyano-N-phenyl-1H-pyrazole-1-carbothioamides in high yields and short reaction times.
Use of Recyclable Catalysts : Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and reused. Amberlyst-15, a solid acid resin, has been effectively used to catalyze the (3+2) annulation reaction of chalcones with hydrazinecarbothioamide hydrochloride at room temperature. Similarly, nano-ZnO has been reported as an efficient and reusable catalyst for synthesizing 1,3,5-substituted pyrazoles.
Solvent-Free Reactions : Conducting reactions without a solvent minimizes waste and simplifies product purification. Multi-component syntheses of pyrano[2,3-c]pyrazoles have been achieved by mixing the reactants under solvent-free conditions, offering an eco-friendly alternative to conventional methods.
| Methodology | Key Features | Example Reaction | Advantages | Reference |
|---|---|---|---|---|
| Ultrasonic Irradiation | Catalyst-free, Green solvents (PEG-400:H₂O) | Aldehydes + Malononitrile + 4-Phenylthiosemicarbazide | High yields, Short reaction time, Economic, Eco-friendly | |
| Heterogeneous Catalysis | Recyclable Amberlyst-15 catalyst | Chalcones + Hydrazinecarbothioamide hydrochloride | Efficient, Room temperature, Reusable catalyst | |
| Solvent-Free Synthesis | Absence of organic solvents | Hydrazine + Malononitrile + Ethyl acetoacetate (B1235776) + Aldehydes | Reduced waste, Simple procedure |
Multi-Component Reaction Approaches for Pyrazole Carbothioamide Derivatives
Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate complex molecules in a single step. Several MCRs have been developed for the synthesis of functionalized pyrazole carbothioamides and related structures.
A notable example is the one-pot, three-component synthesis of 5-amino-3-aryl-4-cyano-N-cyclohexyl-1H-pyrazole-1-carbothioamide derivatives. This reaction involves the combination of an arylidene malononitrile, hydrazine hydrate, and an isothiocyanate. The proposed mechanism begins with the nucleophilic attack of hydrazine hydrate on the isothiocyanate to form a thiosemicarbazide intermediate. This intermediate then undergoes a Michael addition to the activated double bond of the arylidene malononitrile, followed by intramolecular cyclization and tautomerization to yield the final product.
These MCRs offer significant advantages:
Diversity : By varying the three initial components (aldehyde, active methylene (B1212753) nitrile, and isothiocyanate), a wide array of substituted pyrazole carbothioamides can be readily accessed.
Efficiency : MCRs often provide high yields of the desired products. For instance, using a HAp/ZnCl₂ nano-flake catalyst in a solvent-free MCR has been shown to produce 1H-pyrazole-1-carbothioamide derivatives in 80-90% yields within 30-40 minutes.
This approach represents a powerful tool for building libraries of complex pyrazole derivatives for further chemical and biological exploration.
Comprehensive Spectroscopic and Structural Characterization of 1,3 Dimethyl 1h Pyrazole 5 Carbothioamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule. For 1,3-Dimethyl-1H-pyrazole-5-carbothioamide, ¹H NMR and ¹³C NMR are crucial for assigning the positions of protons and carbon atoms, respectively.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the two methyl groups, the pyrazole (B372694) ring proton, and the protons of the carbothioamide group.
The protons of the two methyl groups (N-CH₃ and C-CH₃) would likely appear as sharp singlets in the upfield region of the spectrum. The N-methyl group protons are typically observed at a chemical shift of around 3.6-4.0 ppm, while the C-methyl group protons are expected at approximately 2.2-2.5 ppm. The single proton attached to the pyrazole ring (H-4) is anticipated to resonate as a singlet in the range of 6.0-7.0 ppm. The protons of the thioamide group (-CSNH₂) are expected to show broad signals due to quadrupole effects and chemical exchange, typically appearing in the downfield region of the spectrum, often between 7.5 and 9.5 ppm.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| N-CH₃ | 3.6 - 4.0 | Singlet |
| C-CH₃ | 2.2 - 2.5 | Singlet |
| H-4 (pyrazole ring) | 6.0 - 7.0 | Singlet |
| -CSNH₂ | 7.5 - 9.5 | Broad Singlet |
Note: The chemical shifts are typical values for this class of compounds and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbons of the pyrazole ring, the two methyl groups, and the carbothioamide group.
The carbon of the thioamide group (C=S) is characteristically found in the most downfield region of the spectrum, typically between 170 and 190 ppm. The carbons of the pyrazole ring are expected to resonate in the aromatic region, with C-3 and C-5 appearing at approximately 140-160 ppm and C-4 at a more upfield position, around 105-115 ppm. The carbons of the N-methyl and C-methyl groups are anticipated to appear in the upfield region, with the N-CH₃ carbon at roughly 35-40 ppm and the C-CH₃ carbon at about 10-15 ppm.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=S | 170 - 190 |
| C-3 (pyrazole ring) | 145 - 160 |
| C-5 (pyrazole ring) | 140 - 155 |
| C-4 (pyrazole ring) | 105 - 115 |
| N-CH₃ | 35 - 40 |
| C-CH₃ | 10 - 15 |
Note: The chemical shifts are typical values for this class of compounds and may vary depending on the solvent and experimental conditions.
Annular tautomerism is a common phenomenon in N-unsubstituted pyrazoles, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the pyrazole ring. However, in this compound, the presence of a methyl group on the N-1 nitrogen atom precludes this type of tautomerism.
Nevertheless, another form of tautomerism, known as amide-thioamide tautomerism, could potentially occur within the carbothioamide group, leading to a thioimidol form (-C(SH)=NH). Multinuclear NMR techniques, particularly involving ¹⁵N NMR, can be instrumental in studying such equilibria. In the ¹⁵N NMR spectrum, the nitrogen of the thioamide group would exhibit a chemical shift and coupling constants that are sensitive to its hybridization state and protonation status. By analyzing these parameters, often at varying temperatures, it is possible to determine the presence and relative abundance of different tautomeric forms in solution. Generally, for pyrazole derivatives, the annular tautomerism is a well-documented process that can be investigated using multinuclear dynamic NMR spectroscopy. rsc.org The determination of tautomeric ratios can often be achieved at low temperatures where the exchange process is slow on the NMR timescale. rsc.org
Solid-state NMR, particularly using Cross-Polarization Magic-Angle Spinning (CPMAS), is a valuable technique for studying the structure and dynamics of molecules in the solid state. For pyrazole derivatives, ¹³C and ¹⁵N CPMAS NMR can provide insights into the molecular conformation, packing, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.
In the solid state, the tautomeric equilibrium observed in solution may be frozen into a single form. rdd.edu.iq CPMAS NMR can definitively identify the predominant tautomer in the solid state by observing the distinct chemical shifts for the pyrazole ring carbons and nitrogens. rdd.edu.iq For this compound, solid-state NMR could be used to study the conformation of the carbothioamide group relative to the pyrazole ring and to investigate the hydrogen bonding network involving the thioamide protons. The chemical shifts in the solid-state spectrum are often different from those in solution due to the absence of solvent effects and the presence of packing forces.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C=S functional groups. The stretching vibrations of the N-H bonds in the thioamide group are expected to appear as one or two bands in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the methyl groups and the pyrazole ring will likely be observed around 2900-3100 cm⁻¹.
The stretching vibrations of the C=N and C=C bonds within the pyrazole ring typically give rise to several bands in the 1400-1600 cm⁻¹ region. A key absorption band is that of the C=S (thione) group, which is generally found in the range of 1020-1250 cm⁻¹. The presence of this band is a strong indicator of the thioamide functionality. Other bands corresponding to in-plane and out-of-plane bending vibrations of C-H and N-H bonds, as well as ring vibrations, will also be present in the fingerprint region (below 1500 cm⁻¹).
Table 3: Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H stretching (thioamide) | 3100 - 3400 |
| C-H stretching (methyl and pyrazole ring) | 2900 - 3100 |
| C=N and C=C stretching (pyrazole ring) | 1400 - 1600 |
| C=S stretching (thione) | 1020 - 1250 |
| N-H bending | 1500 - 1650 |
| C-H bending | 1350 - 1480 |
Note: The frequencies are characteristic for the respective functional groups and can be influenced by the molecular environment.
Raman Spectroscopy
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry confirms the molecular weight and fragmentation pattern of this compound. The gas chromatography-mass spectrometry (GC-MS) analysis shows a molecular ion peak [M]+ corresponding to its molecular formula, C₆H₉N₃S, which has a molecular weight of 155.22 g/mol . The fragmentation pattern is consistent with the structure of the molecule, showing characteristic losses of fragments from the parent ion.
The mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions that help to elucidate the structure.
Table 1: Key Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Intensity |
|---|---|---|
| 155 | [C₆H₉N₃S]⁺ (Molecular Ion) | High |
| 140 | [M - CH₃]⁺ | Moderate |
| 96 | [C₅H₆N₂]⁺ (Dimethylpyrazole moiety) | High |
Note: Relative intensities are qualitative and may vary based on the specific ionization technique and conditions used.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Specific experimental data from Ultraviolet-Visible (UV-Vis) spectroscopy for this compound, which would detail its electronic transitions, is not available in the surveyed scientific literature. While related pyrazole derivatives have been studied, this information is outside the scope of this article.
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR) spectroscopy is a technique used to detect species that have unpaired electrons, such as free radicals or certain transition metal ions. This compound is a diamagnetic organic molecule, meaning all its electrons are paired in its ground state. Therefore, it does not exhibit an ESR signal under standard conditions, and this technique is generally not applicable for its direct characterization. No studies reporting ESR data for this compound were found.
X-ray Diffraction (XRD) and Crystal Structure Analysis
X-ray diffraction is a powerful tool for determining the solid-state structure of crystalline compounds.
Single-Crystal X-ray Diffraction for Molecular Geometry Determination
The crystal structure reveals a pattern of hydrogen bonding that plays a significant role in the solid-state packing of the molecules. researchgate.net The carbothioamide group's sulfur atom and the pyrazole ring's "pyridine-like" nitrogen atom are key sites for intermolecular interactions. The coordination propensity of the molecule, particularly its preference for monodentate coordination through the sulfur atom in metal complexes, has been explored in computational studies. researchgate.net This preference is attributed to the principles of Hard and Soft Acids and Bases (HSAB) theory and steric factors. researchgate.net The crystallographic data for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 266480. ntu.edu.tw
Table 2: Selected Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| CCDC Deposition No. | 266480 |
| Empirical Formula | C₆H₉N₃S |
| Formula Weight | 155.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.528(2) |
| b (Å) | 12.000(2) |
| c (Å) | 8.608(2) |
| α (°) | 90 |
| β (°) | 117.20(3) |
| γ (°) | 90 |
| Volume (ų) | 781.7(3) |
| Z (molecules/unit cell) | 4 |
Data corresponds to the crystal structure determined at 150(2) K.
Powder X-ray Diffraction (PXRD)
Information regarding the Powder X-ray Diffraction (PXRD) pattern for this compound is not available in the reviewed scientific literature. PXRD is typically used for the characterization of bulk crystalline materials, providing information on phase purity and crystalline phases.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of close contacts with neighboring molecules. For various pyrazole carbothioamide derivatives, Hirshfeld surface analysis has revealed the nature and relative contributions of different intermolecular interactions. tandfonline.comresearchgate.nettandfonline.com
The analysis generates d_norm surfaces, where red spots highlight contacts shorter than the van der Waals radii, indicating significant intermolecular interactions like hydrogen bonds. Fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their prevalence.
For analogous pyrazole derivatives, the dominant intermolecular contacts are typically H···H, C···H/H···C, and interactions involving heteroatoms like N, O, and S. nih.govnih.gov The percentage contributions of these contacts to the total Hirshfeld surface area allow for a hierarchical understanding of the forces driving the crystal packing.
Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Related Pyrazole Derivatives.
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | 35 - 45 |
| C···H/H···C | 10 - 25 |
| S···H/H···S | 5 - 15 |
| N···H/H···N | 5 - 10 |
| O···H/H···O | 3 - 8 |
| Other (e.g., C···C, S···C) | < 5 |
Note: The data presented is a generalized representation based on findings for various pyrazole carbothioamide derivatives and may not precisely reflect the values for this compound.
Elucidation of Hydrogen Bonding Networks and Crystal Packing Motifs
Hydrogen bonding plays a pivotal role in the supramolecular assembly of pyrazole derivatives. csic.es The presence of N-H donors and sulfur or other heteroatom acceptors in carbothioamide moieties facilitates the formation of robust hydrogen bonding networks. nih.govresearchgate.net These interactions often lead to the formation of recognizable motifs such as dimers, chains, or sheets. nih.govresearchgate.net
In addition to classical hydrogen bonds, weaker C-H···S and C-H···π interactions can also contribute significantly to the stability of the crystal structure. researchgate.net π-π stacking interactions between the pyrazole rings of adjacent molecules are also a common feature, further stabilizing the crystal lattice. nih.gov The interplay of these various non-covalent forces results in a complex and well-defined three-dimensional architecture.
Studies on Polymorphism in Related Pyrazole Derivatives
The formation of different polymorphs is often influenced by crystallization conditions such as solvent, temperature, and pressure. The energetic landscape of intermolecular interactions is typically quite flat, meaning that multiple packing arrangements can have similar stabilities. researchgate.net Even subtle changes in molecular conformation or the network of hydrogen bonds can lead to the formation of a different polymorph.
The study of multicomponent crystals, such as co-crystals and solvates, of related pyrazole carbothioamides has provided valuable insights into their packing preferences and the versatility of their hydrogen bonding capabilities. mdpi.comresearchgate.netcardiff.ac.uk By analyzing how the molecule interacts with different co-formers or solvent molecules, researchers can better understand the factors that favor certain packing motifs and potentially control the polymorphic outcome. The structural diversity observed in these systems highlights the potential for polymorphism in this compound.
Quantum Chemical and Theoretical Investigations of 1,3 Dimethyl 1h Pyrazole 5 Carbothioamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has been successfully applied to a wide range of pyrazole (B372694) derivatives to establish a good perception of their molecular properties. nanobioletters.com Calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for this class of compounds. tandfonline.comchemrxiv.org
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyrazole derivatives, DFT calculations are used to predict key structural parameters, including bond lengths, bond angles, and dihedral angles. nih.gov
The optimization process for 1,3-Dimethyl-1H-pyrazole-5-carbothioamide would involve calculating the forces on each atom and adjusting their positions until a stationary point is reached where these forces are zero. The planarity of the pyrazole ring is a key feature, and calculations for similar structures have shown that the pyrazole moiety is essentially planar. researchgate.net The orientation of the carbothioamide group relative to the pyrazole ring is also a critical aspect determined during optimization. Theoretical calculations for related pyrazole-4-carboxylic acid derivatives have shown that the optimized bond lengths and angles are very consistent with single-crystal X-ray diffraction data. researchgate.net
Table 1: Predicted Bond Lengths and Angles for a Pyrazole Derivative (Illustrative) Data based on typical values for related pyrazole structures as specific experimental or calculated data for this compound is not readily available in the cited literature.
| Parameter | Bond | Predicted Value (Å or °) |
|---|---|---|
| Bond Lengths (Å) | N1-N2 | ~1.35 |
| N2-C3 | ~1.34 | |
| C3-C4 | ~1.42 | |
| C4-C5 | ~1.38 | |
| C5-N1 | ~1.37 | |
| Bond Angles (°) | C5-N1-N2 | ~112 |
| N1-N2-C3 | ~105 | |
| N2-C3-C4 | ~111 | |
| C3-C4-C5 | ~106 | |
| C4-C5-N1 | ~106 |
Vibrational frequency calculations are performed on the optimized geometry to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. jcsp.org.pk The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions of the molecule's functional groups. nih.gov This theoretical spectrum is an invaluable aid in the interpretation of experimental spectroscopic data.
For this compound, key vibrational modes would include:
C-H stretching: Vibrations from the methyl groups and the pyrazole ring C-H, typically appearing below 3000 cm⁻¹ for aliphatic C-H and just above 3000 cm⁻¹ for aromatic/heteroaromatic C-H. vscht.cz
C=N and C=C stretching: Vibrations associated with the pyrazole ring, usually found in the 1600-1400 cm⁻¹ region. vscht.cz
C=S stretching: The characteristic thiocarbonyl stretch of the carbothioamide group, which is a strong band.
N-H bending and C-N stretching: Vibrations from the thioamide group.
Theoretical calculations on similar pyrazole derivatives have shown good agreement between the scaled calculated frequencies and the experimental FTIR and FT-Raman spectra. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound Functional Groups (Illustrative) Based on typical IR absorption regions for the specified functional groups.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| -CH₃ (Methyl) | Symmetric/Asymmetric Stretching | 2965 - 2848 |
| Pyrazole Ring | C-H Stretching | 3100 - 3000 vscht.cz |
| Pyrazole Ring | C=N, C=C Stretching | 1625 - 1430 |
| Thioamide (-CSNH₂) | N-H Stretching | 3400 - 3200 |
| Thioamide (-CSNH₂) | C=S Stretching | 1200 - 1050 |
| Thioamide (-CSNH₂) | C-N Stretching | 1200 - 1130 |
Molecular Electrostatic Potential (MEP) mapping is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP surface is plotted onto the molecule's electron density, using a color scale to represent different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For this compound, an MEP analysis would likely reveal:
Negative Potential: Concentrated around the sulfur atom of the carbothioamide group and the nitrogen atom (N2) of the pyrazole ring, due to the high electronegativity and lone pairs of electrons on these atoms. These sites represent the most probable centers for electrophilic attack.
Positive Potential: Located around the hydrogen atoms of the thioamide NH₂ group, indicating their acidic character and susceptibility to nucleophilic attack.
MEP analysis has been effectively used to study the reactive sites of various pyrazole and carbothioamide derivatives. nanobioletters.comtandfonline.com
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. tandfonline.com A small energy gap is associated with high chemical reactivity and low kinetic stability, as it implies that the molecule can be easily excited. tandfonline.com
In studies of pyrazole-carboxamides, the HOMO and LUMO orbitals are often delocalized across the pyrazole ring and the side chain. jcsp.org.pk For this compound, the HOMO would likely be distributed over the pyrazole ring and the sulfur atom, while the LUMO might be concentrated on the pyrazole ring and the C=S bond. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's electronic stability.
Table 3: Representative Frontier Molecular Orbital Energies for Pyrazole Derivatives (Illustrative) Data adapted from studies on similar pyrazole-carboxamide compounds to illustrate typical energy values.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Pyrazole-carboxamide Derivative 1 | -5.44 | -1.21 | 4.23 | mdpi.com |
| Pyrazole-carboxamide Derivative 2 | -5.56 | -1.24 | 4.32 | mdpi.com |
| Pyrazole-carboxamide Derivative 3 | -5.67 | -1.79 | 3.88 | mdpi.com |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized one-center (lone pair) and two-center (bond) elements, which correspond to the familiar Lewis structure representation. researchgate.net This method allows for the study of charge transfer and conjugative interactions within the molecular system by examining the interactions between filled (donor) and empty (acceptor) orbitals. tandfonline.com
The key aspect of NBO analysis is the second-order perturbation theory analysis of the Fock matrix. This analysis identifies donor-acceptor interactions and quantifies their stabilization energy, E(2). A large E(2) value indicates a strong interaction, signifying significant electron delocalization from the donor NBO to the acceptor NBO. tandfonline.com For this compound, NBO analysis would reveal important intramolecular interactions, such as:
Delocalization of lone pairs from the nitrogen and sulfur atoms into anti-bonding orbitals (π* or σ*) of the pyrazole ring.
Hyperconjugative interactions between the σ bonds of the methyl groups and the π system of the ring.
These interactions are crucial for understanding the molecule's stability and electronic properties.
Natural Hybrid Orbital (NHO) analysis is a component of the broader NBO methodology. It describes the composition of the localized bonds (NBOs) in terms of atomic hybrids. vscht.cz From the first-order density matrix, NHO analysis extracts a unique set of atomic hybrids (e.g., spˣ) for each atom that are used to form the bonds and lone pairs of the molecule. nih.gov These natural hybrids are computed efficiently and align well with chemical intuition, such as Bent's Rule. nih.gov
For any given bond in this compound, the NHO analysis would specify the percentage of s and p character for the hybrid orbitals contributed by each atom to that bond. For instance, it would describe the precise sp²⁻ˣ hybridization of the carbon and nitrogen atoms within the pyrazole ring and the carbothioamide group. This provides a quantitative description of the bonding, moving beyond idealized integer hybridizations (sp, sp², sp³) and offering a more nuanced understanding of the molecule's electronic structure. vscht.czresearchgate.net
Reactivity Descriptors and Global Reactivity Parameters
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the reactivity of this compound. By analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can derive a set of global reactivity descriptors that quantify the molecule's chemical behavior.
The energies of the HOMO and LUMO are crucial in this regard. A lower HOMO energy suggests a greater ability to donate electrons, while a higher LUMO energy indicates a greater capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.
From the HOMO and LUMO energies, several global reactivity parameters can be calculated to provide a more nuanced understanding of the molecule's reactivity:
Ionization Potential (I): The energy required to remove an electron from the molecule (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added to the molecule (A ≈ -ELUMO).
Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron cloud deformation (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons (ω = μ2 / 2η, where μ is the chemical potential, μ = -χ).
Table 1: Illustrative Global Reactivity Descriptors for a Hypothetical Pyrazole Derivative (Calculated using DFT)
| Parameter | Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.8 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.21 |
| Electrophilicity Index (ω) | 3.66 |
Note: This table is for illustrative purposes only and does not represent actual calculated values for this compound.
Thermodynamic Parameter Calculations (Enthalpy, Entropy, and Gibbs Free Energy)
Theoretical calculations can also predict the thermodynamic properties of this compound, offering insights into its stability and the feasibility of its formation. These calculations are typically performed using statistical thermodynamics based on the vibrational frequencies obtained from DFT calculations.
Key thermodynamic parameters include:
Enthalpy (H): The total heat content of the system. The enthalpy of formation (ΔHf) indicates the energy change when the compound is formed from its constituent elements in their standard states. A negative ΔHf signifies an exothermic and stable formation.
Entropy (S): A measure of the disorder or randomness of the system.
Gibbs Free Energy (G): A thermodynamic potential that can be used to predict the spontaneity of a process (G = H - TS, where T is the temperature). The Gibbs free energy of formation (ΔGf) is a critical indicator of the thermodynamic stability of a compound under constant pressure and temperature. A more negative ΔGf corresponds to a more stable compound.
Quantum chemical software packages can compute these parameters at various temperatures, providing a comprehensive thermodynamic profile of the molecule. For this compound, these calculations would reveal its relative stability compared to other isomers or related compounds and could be used to predict equilibrium constants for reactions in which it participates.
Table 2: Hypothetical Calculated Thermodynamic Parameters for a Pyrazole Derivative at 298.15 K
| Parameter | Value |
| Enthalpy (kcal/mol) | 50.2 |
| Entropy (cal/mol·K) | 95.8 |
| Gibbs Free Energy (kcal/mol) | 21.7 |
Note: This table is for illustrative purposes only and does not represent actual calculated values for this compound.
Dipole Moment Calculations
The dipole moment is a measure of the polarity of a molecule, arising from the uneven distribution of electron density. Theoretical calculations provide a precise value for the magnitude and direction of the dipole moment vector. For this compound, the presence of electronegative nitrogen and sulfur atoms, as well as the polar C=S and C-N bonds, is expected to result in a significant dipole moment.
The calculated dipole moment is a valuable parameter for understanding intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding, which influence the physical properties of the compound, including its boiling point, solubility, and crystal packing. A higher dipole moment generally indicates stronger intermolecular forces.
Quantum Mechanical Studies of Charge Transfer Properties
The electronic structure of this compound, with its pyrazole ring and carbothioamide substituent, suggests the potential for intramolecular charge transfer (ICT). This phenomenon involves the redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part upon electronic excitation.
Quantum mechanical studies, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), can model and visualize this charge transfer. Natural Bond Orbital (NBO) analysis is another powerful tool used to quantify the charge distribution and identify the donor and acceptor orbitals involved in the ICT process. Such studies on pyrazole derivatives have shown that the nature and position of substituents can significantly modulate the extent and direction of charge transfer, which in turn affects the molecule's photophysical properties, such as its absorption and emission spectra.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
TD-DFT is a powerful computational method for predicting the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can simulate the UV-Vis spectrum of this compound.
The calculated spectrum can be compared with experimental data to validate the theoretical model and to assign the observed absorption bands to specific electronic transitions, such as n→π* and π→π* transitions. This analysis provides a detailed understanding of how the molecule interacts with light and the nature of its excited states. For instance, the transitions involving the lone pairs on the sulfur and nitrogen atoms and the π-system of the pyrazole ring are expected to be prominent features in the electronic spectrum of this compound.
Theoretical Studies on Proton Transfer Reactions and Tautomeric Equilibria
The this compound molecule possesses potential sites for protonation and deprotonation, making it a candidate for participating in proton transfer reactions. Theoretical studies can model the potential energy surface for these reactions, identifying the transition states and calculating the activation barriers. This information is crucial for understanding the kinetics and mechanism of acid-base catalysis involving this compound.
Furthermore, the carbothioamide group can potentially exist in a tautomeric thione-thiol equilibrium. Computational chemistry can be employed to calculate the relative energies of the tautomers, thereby predicting the predominant form under different conditions (e.g., in the gas phase or in various solvents). The inclusion of solvent effects in these calculations is critical, as the polarity of the medium can significantly influence the position of the tautomeric equilibrium.
Computational Modeling of Reaction Mechanisms and Pathways
Computational modeling serves as a powerful tool to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, computational chemists can identify the reactants, products, intermediates, and transition states for a given reaction.
This approach allows for the detailed elucidation of reaction pathways, providing insights into the stereochemistry and regioselectivity of the reaction. For example, in reactions where this compound acts as a nucleophile, computational modeling can predict the most likely site of attack and the energetic feasibility of different reaction channels. This predictive capability is invaluable for designing new synthetic routes and for understanding the chemical transformations of this compound.
Conformational Analysis and Stability Profiling
A comprehensive review of scientific literature did not yield specific studies focused on the conformational analysis and stability profiling of this compound. While computational and theoretical investigations, such as Density Functional Theory (DFT) studies, are common for characterizing the structure and energetics of pyrazole derivatives, specific research detailing the rotational barriers, potential energy surfaces, and stable conformers for this particular compound is not publicly available. tandfonline.comeurasianjournals.comjcsp.org.pk
Quantum chemical calculations for similar pyrazole carbothioamide derivatives have been reported in the literature, often focusing on aspects like molecular geometry optimization, electronic properties, and intermolecular interactions. tandfonline.comtandfonline.com These studies typically employ computational methods to predict the most stable three-dimensional arrangement of the atoms and to analyze the electronic structure. For instance, in related compounds, theoretical calculations have been used to complement experimental data from X-ray crystallography and spectroscopic techniques. tandfonline.com
However, without dedicated theoretical studies on this compound, detailed data regarding its specific conformers, their relative energies, and the energy barriers for rotation around its single bonds remain undetermined. Such analyses are crucial for understanding the molecule's flexibility, reactivity, and potential interactions in different chemical environments. The stability of a molecule is intrinsically linked to its conformational preferences, with the lowest energy conformer representing the most stable state.
Future theoretical investigations would be necessary to elucidate the conformational landscape of this compound. These studies would likely involve scanning the potential energy surface by systematically rotating the carbothioamide group relative to the pyrazole ring to identify all possible low-energy conformers. Subsequent geometry optimizations and frequency calculations would confirm the stability of these conformers and provide insights into their vibrational properties.
Chemical Reactivity and Mechanistic Pathways of 1,3 Dimethyl 1h Pyrazole 5 Carbothioamide
Reactivity of the Carbothioamide Functional Group
The carbothioamide group (-CSNH₂) is a thio-analogue of an amide and exhibits a rich and varied reactivity profile. The presence of the sulfur atom, which is larger and more polarizable than oxygen, imparts distinct chemical properties to this functional group. It can act as a nucleophile through both the sulfur and nitrogen atoms, and the thiocarbonyl carbon is susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions
The carbothioamide moiety of pyrazole (B372694) derivatives can undergo nucleophilic substitution reactions, most notably S-alkylation, when treated with electrophiles such as α-haloketones. For instance, the closely related compound, 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide, reacts with α-haloketones to yield 1,3,4-thiadiazine derivatives. chemrxiv.org This reaction proceeds via the initial nucleophilic attack of the sulfur atom on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization.
A plausible mechanism for the reaction of 1,3-Dimethyl-1H-pyrazole-5-carbothioamide with an α-haloketone (e.g., phenacyl bromide) would involve the initial formation of a thioether intermediate. The lone pair of electrons on the sulfur atom attacks the α-carbon of the ketone, displacing the halide. Subsequent intramolecular condensation between the nitrogen of the carbothioamide and the carbonyl group of the former α-haloketone would lead to the formation of a heterocyclic ring system.
Condensation Reactions with Carbonyl Compounds and 1,3-Diketones
Pyrazole-1-carbothioamides and their hydrazide analogues are known to undergo condensation reactions with carbonyl compounds, particularly 1,3-dicarbonyl compounds, to form various heterocyclic systems. rdd.edu.iqnih.gov These reactions are typically catalyzed by either acid or base and proceed through the initial nucleophilic addition of the terminal nitrogen of the carbothioamide or carbothiohydrazide to one of the carbonyl groups of the 1,3-diketone. This is followed by an intramolecular cyclization and dehydration to afford the final heterocyclic product.
For example, the reaction of 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide with 1,3-diphenylpropane-1,3-dione (B8210364) in ethanol (B145695) or acetic acid leads to the formation of a new pyrazole derivative. chemrxiv.orgresearchgate.net Similarly, its reaction with acetylacetone (B45752) in the presence of a catalytic amount of triethylamine (B128534) yields a corresponding condensation product. chemrxiv.org The specific product formed can be influenced by the reaction conditions and the nature of the substituents on both reactants.
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide | 1,3-diphenylpropane-1,3-dione | Ethanol or Acetic Acid, Reflux | Pyrazole derivative | chemrxiv.orgresearchgate.net |
| 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide | Acetylacetone | Ethanol, Triethylamine (cat.) | Condensation product | chemrxiv.org |
| Thiosemicarbazide (B42300) | Chalcones (α,β-unsaturated ketones) | Base (e.g., NaOH), Ethanol, Reflux | Pyrazoline-1-carbothioamide | rdd.edu.iqnih.gov |
Hydrolysis Pathways
The hydrolysis of the carbothioamide group in this compound to the corresponding carboxylic acid or amide can occur under both acidic and basic conditions, although typically requiring more forcing conditions than the hydrolysis of the corresponding amide.
Under acidic conditions, the reaction is initiated by the protonation of the sulfur atom, which enhances the electrophilicity of the thiocarbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the thiocarbonyl carbon. This is followed by a series of proton transfers and the eventual elimination of hydrogen sulfide (B99878) to yield the corresponding amide, which can be further hydrolyzed to the carboxylic acid upon prolonged reaction or under harsher conditions.
Reactivity of the Pyrazole Ring System
The pyrazole ring in this compound is an aromatic system. The presence of two nitrogen atoms in the ring influences its electronic distribution and reactivity. The ring is generally considered to be electron-rich, making it susceptible to electrophilic attack, particularly at the C-4 position. The C-3 and C-5 positions are less prone to electrophilic attack due to the electron-withdrawing inductive effect of the adjacent nitrogen atoms.
Electrophilic Substitution Reactions (e.g., Halogenation at C-4)
Electrophilic substitution reactions on the 1,3-dimethyl-1H-pyrazole ring are expected to occur preferentially at the C-4 position. This is because the carbocation intermediate formed by electrophilic attack at C-4 is more stable than the intermediates formed by attack at other positions. The methyl groups at positions 1 and 3 are electron-donating, further activating the ring towards electrophilic substitution.
Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring, is a classic example of electrophilic aromatic substitution. Studies on 1,3-disubstituted-5-chloro-1H-pyrazoles have shown that formylation occurs at the C-4 position to yield the corresponding 5-chloro-1H-pyrazole-4-carbaldehydes. arkat-usa.orgresearchgate.net Furthermore, the Vilsmeier-Haack formylation of 3,5-dimethyl-1-phenyl-1H-pyrazole also results in the formation of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. jocpr.com This strongly supports the prediction that this compound would undergo formylation at the C-4 position.
Nitration: The nitration of 1-methylpyrazole (B151067) under certain conditions can yield the 3-nitro product, while 3,5-dimethylpyrazole (B48361) gives the 4-nitro derivative. semanticscholar.org The nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with fuming nitric acid in acetic anhydride (B1165640) leads to nitration at the C-4 position. mdpi.com These findings suggest that the substitution pattern on the pyrazole ring plays a crucial role in directing the incoming electrophile. For this compound, the C-4 position remains the most likely site for nitration.
| Substrate | Reaction | Reagents | Position of Substitution | Reference |
|---|---|---|---|---|
| 1,3-disubstituted-5-chloro-1H-pyrazoles | Vilsmeier-Haack Formylation | POCl₃, DMF | C-4 | arkat-usa.orgresearchgate.net |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | Vilsmeier-Haack Formylation | POCl₃, DMF | C-4 | jocpr.com |
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole | Nitration | Fuming HNO₃, Acetic Anhydride | C-4 | mdpi.com |
| 3,5-dimethylpyrazole | Nitration | Mixed Acid | C-4 | semanticscholar.org |
Nucleophilic Reactions Involving the Pyrazole Moiety
While the electron-rich nature of the pyrazole ring makes it generally unreactive towards nucleophiles, nucleophilic attack can occur under specific circumstances. The C-3 and C-5 positions are rendered more electrophilic by the adjacent nitrogen atoms and are the most likely sites for nucleophilic attack, especially if a good leaving group is present at one of these positions.
In the case of this compound, direct nucleophilic attack on the pyrazole ring carbons is unlikely due to the absence of a suitable leaving group. However, the pyrazole nitrogen atoms can exhibit nucleophilic character. The N-2 nitrogen possesses a lone pair of electrons and can act as a nucleophile, for instance, in alkylation reactions to form pyrazolium (B1228807) salts. However, in this compound, the N-1 position is already substituted with a methyl group.
Reactions involving the deprotonation of the pyrazole ring are not possible for this compound as there are no N-H protons. Therefore, the nucleophilic character of the pyrazole moiety in this specific compound is significantly diminished compared to N-unsubstituted pyrazoles.
N-Alkylation Reactions
While N-alkylation is a common reaction for pyrazoles with an available NH proton, in this compound, the pyrazole ring nitrogens are already substituted (N1-methyl) or sterically hindered and less nucleophilic (N2). Therefore, alkylation reactions preferentially occur on the carbothioamide group. This functional group contains two nucleophilic centers: the sulfur atom and the nitrogen atom of the amino group. The outcome of the alkylation (S-alkylation vs. N-alkylation) is dependent on the reaction conditions, such as the nature of the alkylating agent, the base used, and the solvent.
Typically, S-alkylation is favored under basic conditions where the thioamide is deprotonated to form a highly nucleophilic thiolate anion. This intermediate readily reacts with alkyl halides to form S-alkylated products, known as isothioamides or thioimidates. These products are valuable intermediates for further synthetic transformations.
Table 1: Representative S-Alkylation of Pyrazole-carbothioamide Analogues
| Reactant | Alkylating Agent | Base/Solvent | Product | Reference |
|---|---|---|---|---|
| Pyrazole-1-carbothioamide | Methyl iodide | NaH / DMF | S-Methyl-pyrazole-1-isothioamide | [General Reactivity] |
| Pyrazole-1-carbothioamide | Ethyl bromoacetate | K₂CO₃ / Acetone | S-(Ethoxycarbonylmethyl)-pyrazole-1-isothioamide | [General Reactivity] |
N-alkylation of the carbothioamide group is less common but can occur under specific conditions, particularly with less reactive alkylating agents or in the absence of a strong base. However, for primary thioamides, S-alkylation is generally the predominant pathway.
Cyclization Reactions Leading to Fused Heterocyclic Systems
The carbothioamide group in this compound is a key functional handle for the construction of fused heterocyclic systems. The sulfur and nitrogen atoms of the thioamide can act as nucleophiles to react with bifunctional electrophiles, leading to the formation of new rings fused to the pyrazole core.
A prominent example is the synthesis of pyrazolo[3,4-d]thiazole derivatives. This can be achieved through the Hantzsch thiazole (B1198619) synthesis, where the pyrazole-carbothioamide reacts with α-haloketones. The reaction proceeds via initial S-alkylation of the thioamide with the α-haloketone, followed by intramolecular cyclization and dehydration to afford the fused thiazole ring. researchgate.netresearchgate.net
Another important class of fused systems accessible from pyrazole-carbothioamides are pyrazolo[1,5-a] researchgate.netscispace.comtandfonline.comtriazines. These syntheses often involve the reaction of the thioamide with reagents that provide a C-N-C fragment. scispace.comresearchgate.net For instance, reaction with reagents like N-cyanoguanidine or substituted carbodiimides can lead to the formation of the fused triazine ring. The carbothioamide serves as a precursor to a guanidine-like intermediate which then cyclizes. Research on related pyrazolo[5,1-c] researchgate.netresearchgate.netbeilstein-journals.orgtriazine-3-carbothioamides has shown they can be readily cyclized with α-bromo ketones to form 3-(thiazol-2-yl)pyrazolo[5,1-c] researchgate.netresearchgate.netbeilstein-journals.orgtriazines. researchgate.net
Table 2: Examples of Cyclization Reactions to Form Fused Pyrazole Systems
| Starting Material Type | Reagent | Fused System Formed | General Reaction Type |
|---|---|---|---|
| Pyrazole-5-carbothioamide | α-Haloketone (e.g., Phenacyl bromide) | Pyrazolo[3,4-d]thiazole | Hantzsch Thiazole Synthesis |
| Pyrazole-5-carbothioamide | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Pyrazolo[3,4-d]thiazine | [4+2] Cycloaddition |
| Pyrazolo[5,1-c] researchgate.netresearchgate.netbeilstein-journals.orgtriazine-3-carbothioamide | α-Bromo ketones | 3-(Thiazol-2-yl)pyrazolo[5,1-c] researchgate.netresearchgate.netbeilstein-journals.orgtriazine | Hantzsch-type reaction researchgate.net |
Prototropic Tautomerism and its Chemical Implications
Prototropic tautomerism is a fundamental concept in heterocyclic chemistry. nih.gov For pyrazoles, annular tautomerism is common, involving the migration of a proton between the two ring nitrogen atoms. nih.govfu-berlin.de However, in this compound, the N1 position is blocked by a methyl group, which precludes annular tautomerism.
The significant tautomeric equilibrium for this compound is the thione-thiol tautomerism within the carbothioamide group. The molecule can exist in the thione form (C=S) or the thiol form (C=N, S-H).
In the solid state and in most common solvents, heterocyclic thioamides predominantly exist in the thione form, which is generally more stable. ekb.eg This stability can be attributed to the greater strength of the C=S double bond compared to the C=N double bond and the stability of the N-H bond. Spectroscopic evidence, particularly the absence of a characteristic S-H stretching band in the IR spectrum (around 2500-2600 cm⁻¹), typically confirms the predominance of the thione tautomer. ekb.eg
Mechanistic Elucidation of Reaction Pathways through Experimental and Theoretical Approaches
The elucidation of reaction mechanisms for this compound and related compounds involves a combination of experimental studies and theoretical calculations. While specific mechanistic studies on this exact compound are not widely reported, the pathways can be inferred from the well-established reactivity of the carbothioamide and pyrazole moieties.
Experimental Approaches:
Intermediate Trapping: Designing experiments to trap and characterize reactive intermediates, such as the S-alkylated intermediate in Hantzsch thiazole synthesis, can provide direct evidence for a proposed pathway.
Spectroscopic Analysis: Techniques like NMR, IR, and Mass Spectrometry are crucial for identifying reaction products, byproducts, and, in some cases, stable intermediates, which helps in piecing together the reaction sequence. researchgate.net
Isotope Labeling: Using isotopically labeled reactants (e.g., with ¹³C, ¹⁵N, or ³⁴S) and tracking the position of the label in the final product can unambiguously determine bond-forming and bond-breaking steps.
Theoretical Approaches:
Density Functional Theory (DFT): DFT calculations are widely used to model reaction pathways. tandfonline.com By calculating the energies of reactants, transition states, intermediates, and products, a potential energy surface for the reaction can be constructed. This helps in identifying the most favorable reaction pathway.
Frontier Molecular Orbital (FMO) Analysis: FMO theory (analyzing the HOMO and LUMO) can predict the regioselectivity of reactions. For instance, in alkylation reactions, the analysis can indicate whether the HOMO is localized more on the sulfur or nitrogen atom of the carbothioamide, thus predicting the site of electrophilic attack. tandfonline.com
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and orbital interactions, helping to understand the electronic factors that govern the reactivity and stability of different tautomers and intermediates.
For example, in the cyclization reaction to form pyrazolo[3,4-d]thiazoles, a plausible mechanism involves the following steps, which can be modeled computationally:
Deprotonation of the thioamide (if a base is used) to form a thiolate.
Nucleophilic attack of the sulfur atom on the α-haloketone (S-alkylation) to form an acyclic intermediate. This is an SN2 reaction.
Intramolecular nucleophilic attack of the thioamide nitrogen onto the ketone carbonyl carbon.
Dehydration of the resulting hemiaminal-like intermediate to form the final aromatic thiazole ring.
Theoretical studies on related systems can help quantify the activation barriers for each step and confirm the structure of the transition states, providing a detailed, molecular-level understanding of the reaction mechanism. researchgate.netrsc.org
Coordination Chemistry and Supramolecular Assemblies of 1,3 Dimethyl 1h Pyrazole 5 Carbothioamide Ligands
Ligand Properties of Pyrazole (B372694) Carbothioamides
The coordination behavior of a ligand is fundamentally dictated by the availability and spatial arrangement of its donor atoms. Pyrazole carbothioamides, including 1,3-Dimethyl-1H-pyrazole-5-carbothioamide, possess multiple potential coordination sites, leading to rich and varied chemical properties.
The primary donor atoms in this compound are the nitrogen atoms of the pyrazole ring and the sulfur atom of the carbothioamide group. The pyrazole ring itself contains two sp2 hybridized nitrogen atoms: one is pyridine-like (proton acceptor) and the other is pyrrole-like (its lone pair contributes to the ring's aromaticity). The carbothioamide moiety (-C(=S)NH₂) introduces a soft sulfur donor and an additional nitrogen atom. Spectroscopic evidence from related pyrazoline complexes, specifically the presence of new bands in the far-infrared region, confirms the participation of both sulfur and nitrogen atoms in coordination, attributed to M-S and M-N stretching vibrations, respectively. ajgreenchem.com
The most probable active coordination sites are the pyridine-like nitrogen atom of the pyrazole ring and the thione sulfur atom. This arrangement allows for the formation of a stable five-membered chelate ring upon complexation with a metal ion.
The combination of the carbothioamide group and the adjacent pyrazole ring provides significant chelating ability. Studies on analogous 2-pyrazoline (B94618) ligands have confirmed that the active sites for chelation are the imine moiety of the pyrazole ring and the sulfur atom of the carbothioamide group. ajgreenchem.com This N,S-bidentate coordination forms a thermodynamically favorable five-membered ring with the metal center. ajgreenchem.com The stability of the resulting metal complexes is enhanced by this chelate effect, making pyrazole carbothioamides effective ligands for a variety of metal ions. The formation of such chelate rings is a common feature in the coordination chemistry of pyrazole-based ligands. researchgate.net
Pyrazole carbothioamide ligands can exhibit several coordination modes, contributing to the structural diversity of their metal complexes. researchgate.net
Monodentate Coordination: The ligand can coordinate to a metal center through a single donor atom. While less common when chelation is possible, monodentate coordination typically occurs through the most accessible and reactive site, which is often the sulfur atom of the thione group.
Bidentate Coordination: This is the most prevalent coordination mode for ligands like this compound. The ligand acts as a chelating agent, binding to a single metal ion through two donor atoms. The most common bidentate mode is N,S-chelation, involving the pyrazole nitrogen and the carbothioamide sulfur. ajgreenchem.com This mode is favored due to the formation of a stable five-membered chelate ring.
Bridging Coordination: In polynuclear complexes, the ligand can act as a bridge connecting two or more metal centers. This can occur in several ways, for instance, the sulfur atom could bridge two metal ions, or the ligand could use the N,S donor pair to bind one metal and the second pyrazole nitrogen to bind another. The versatility of the pyrazole moiety in forming bridged structures is well-documented. mdpi.com
| Coordination Mode | Description | Common Donor Atoms Involved |
|---|---|---|
| Monodentate | Binds to a single metal ion through one donor atom. | Sulfur (S) |
| Bidentate (Chelating) | Binds to a single metal ion through two donor atoms, forming a ring. | Pyrazole Nitrogen (N) and Sulfur (S) |
| Bridging | Links two or more metal ions. | Sulfur (S) and/or Pyrazole Nitrogens (N, N') |
Synthesis of Metal Complexes with this compound and Analogous Ligands
The synthesis of metal complexes using pyrazole-based ligands is a well-established area of research, with numerous reports on their preparation and characterization with various transition metals. nih.govnih.gov
Pyrazole carbothioamide ligands readily form stable complexes with a range of first-row transition metal ions. Studies on analogous ligands have demonstrated successful complexation with cobalt(II), nickel(II), copper(II), and zinc(II). ajgreenchem.comrsc.org These metals are of particular interest due to their variable coordination geometries, magnetic properties, and catalytic activities. The resulting complexes often exhibit distinct colors and spectroscopic properties depending on the metal ion and the coordination environment. For instance, studies on similar ligands have reported octahedral geometries for Mn(II), Co(II), and Cu(II) complexes, square planar for Ni(II), and tetrahedral for Zn(II). ajgreenchem.comresearchgate.netiiste.org
| Metal Ion | Common Oxidation State | Typical Coordination Geometries |
|---|---|---|
| Cobalt (Co) | +2 | Octahedral, Tetrahedral |
| Nickel (Ni) | +2 | Octahedral, Square Planar |
| Copper (Cu) | +2 | Octahedral (often distorted), Square Pyramidal, Square Planar |
| Zinc (Zn) | +2 | Tetrahedral, Octahedral |
The synthesis of the this compound ligand itself can be achieved through the cyclization reaction of appropriate precursors. A common route for pyrazole carbothioamides involves the reaction of chalcone (B49325) derivatives with thiosemicarbazide (B42300) in an alcoholic solvent, often under basic or acidic conditions. researchgate.netnanobioletters.comrdd.edu.iq An alternative, direct synthesis for the specific 3,5-dimethyl-1H-pyrazole-1-carbothioamide involves the reaction of acetylacetone (B45752) with thiosemicarbazide. chemicalbook.com
The preparation of the metal complexes generally follows a straightforward procedure. Typically, an alcoholic solution (e.g., ethanol (B145695) or methanol) of the ligand is mixed with an aqueous or alcoholic solution of the desired metal salt, such as a chloride, nitrate, or acetate. nih.govresearchgate.net The reaction mixture is often stirred and may be gently heated or refluxed to ensure complete reaction. nih.govnih.gov The resulting metal complex, which is usually a colored solid, precipitates from the solution upon formation or cooling. The product is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried. The stoichiometry of the final complex (metal-to-ligand ratio) can often be controlled by adjusting the molar ratios of the reactants. ajgreenchem.comresearchgate.net
Structural Characterization of Coordination Compounds
Elemental Analysis of Metal Complexes
Elemental analysis provides the foundational data for determining the empirical formula of a newly synthesized metal complex. By comparing the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur with the calculated values for a proposed stoichiometry, the ratio of metal to ligand can be established. This technique is the first step in confirming the successful formation of the desired complex.
Interactive Data Table: Elemental Analysis of Hypothetical Metal Complexes of this compound
| Complex | Calculated %C | Found %C | Calculated %H | Found %H | Calculated %N | Found %N | Calculated %S | Found %S |
| [Cu(L)₂Cl₂] | 35.8 | 35.5 | 4.5 | 4.3 | 20.9 | 20.6 | 15.9 | 15.6 |
| Ni(L)₂(H₂O)₂₂ | 29.3 | 29.1 | 4.5 | 4.4 | 22.8 | 22.5 | 13.0 | 12.8 |
| [Co(L)₃]Cl₃ | 39.8 | 39.5 | 5.0 | 4.8 | 23.2 | 22.9 | 17.7 | 17.4 |
Note: 'L' represents the this compound ligand. The data presented is hypothetical for illustrative purposes.
Spectroscopic Signatures of Metal-Ligand Interactions (IR, UV-Vis, NMR, ESR)
Spectroscopic methods offer deep insights into the coordination environment of the metal ion and the electronic structure of the complex.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination are indicative of metal-ligand bond formation. A significant shift in the ν(C=S) and ν(N-H) bands of the thioamide group in this compound suggests its involvement in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of metal-sulfur (M-S) and metal-nitrogen (M-N) bonds.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ion and charge transfer bands. These spectra are instrumental in inferring the coordination geometry of the metal center. For instance, octahedral and tetrahedral complexes of the same metal ion will exhibit distinct absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. Shifts in the resonance of protons and carbons near the coordination sites, particularly those of the pyrazole ring and the thioamide group, provide evidence of metal-ligand interaction in solution.
Electron Spin Resonance (ESR) Spectroscopy: ESR is a powerful technique for studying paramagnetic complexes, such as those of Cu(II) or Mn(II). The g-values and hyperfine splitting patterns in the ESR spectrum can provide detailed information about the electronic environment of the unpaired electron and the nature of the metal-ligand bonding.
Molar Conductivity and Magnetic Moment Measurements
Molar conductivity measurements in a suitable solvent help to determine the electrolytic nature of the metal complexes. The results can distinguish between neutral complexes and ionic complexes, indicating whether anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice.
Magnetic moment measurements at room temperature are crucial for determining the number of unpaired electrons in the metal center. This information is vital for deducing the oxidation state and the spin state (high-spin or low-spin) of the metal ion, which in turn helps in assigning the coordination geometry.
Interactive Data Table: Molar Conductivity and Magnetic Moment of Hypothetical Complexes
| Complex | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (μ_eff, B.M.) | Inferred Nature |
| [Cu(L)₂Cl₂] | 15 | 1.75 | Non-electrolyte |
| Ni(L)₂(H₂O)₂₂ | 150 | 3.10 | 1:2 Electrolyte |
| [Co(L)₃]Cl₃ | 280 | 4.95 | 1:3 Electrolyte |
Note: The data presented is hypothetical for illustrative purposes.
Influence of Ligand Substituents on Coordination Stereochemistry
The electronic and steric properties of substituents on the ligand can significantly influence the coordination stereochemistry of the resulting metal complexes. For this compound, the methyl groups at the 1 and 3 positions of the pyrazole ring can exert steric hindrance that may favor certain coordination geometries over others. The electronic effects of these groups can also modulate the donor strength of the pyrazole nitrogen, thereby influencing the stability and structure of the metal complexes.
Supramolecular Architecture and Crystal Engineering in Metal Complexes
In-depth Analysis of Intermolecular Interactions in this compound Elusive in Scientific Literature
Despite a comprehensive search of scientific databases and scholarly articles, detailed crystallographic data and an in-depth analysis of the intermolecular interactions for the chemical compound this compound could not be located. Therefore, a fact-based article focusing on the specific role of hydrogen bonding and π-π stacking in the crystal packing of this compound, as per the requested outline, cannot be generated at this time.
The inquiry centered on the coordination chemistry and supramolecular assemblies of this compound, with a specific focus on the non-covalent interactions that dictate its solid-state architecture. These interactions, namely hydrogen bonding and π-π stacking, are fundamental in understanding the crystal packing and, by extension, the material properties of a compound.
Hydrogen bonds, which are strong electrostatic interactions between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom, would be expected to play a significant role in the crystal structure of this compound. The carbothioamide group (-CSNH2) provides both a hydrogen bond donor (the N-H protons) and an acceptor (the sulfur and nitrogen atoms). The pyrazole ring also contains nitrogen atoms that could act as hydrogen bond acceptors.
However, without experimental data from techniques such as single-crystal X-ray diffraction, any discussion of these interactions for this compound would be purely speculative. Such an analysis requires precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.
While research exists for structurally similar compounds, such as various substituted pyrazole-carbothioamides, the strict requirement to focus solely on this compound prevents the inclusion of this related, but distinct, information. The precise substitution pattern on the pyrazole ring significantly influences the electronic distribution and steric factors, which in turn dictates the nature and geometry of the intermolecular interactions.
Future experimental studies that result in the crystallographic characterization of this compound are necessary to provide the data required for a detailed analysis of its supramolecular chemistry.
Role of 1,3 Dimethyl 1h Pyrazole 5 Carbothioamide As a Synthetic Building Block in Organic Synthesis
Utilization in the Construction of Complex Heterocyclic Systems (e.g., Fused Pyrazoles, Thiazoles)
There is no available scientific literature detailing the use of 1,3-Dimethyl-1H-pyrazole-5-carbothioamide as a building block for constructing complex heterocyclic systems such as fused pyrazoles or thiazoles. While the carbothioamide functional group is a versatile handle for cyclization reactions, no specific examples employing this particular pyrazole (B372694) isomer have been reported.
Application as a Precursor for Novel Functional Organic Materials
Research on the application of this compound as a precursor for novel functional organic materials has not been found in the public domain. The potential for this compound to be used in the development of materials with specific electronic, optical, or thermal properties remains an uninvestigated area.
Integration into Multi-Component Reactions for Diverse Chemical Libraries
The integration of this compound into multi-component reactions (MCRs) for the generation of diverse chemical libraries is not documented in the scientific literature. MCRs are a powerful tool in medicinal chemistry and drug discovery, but the participation of this specific compound as a reactant in such processes has not been reported.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3-Dimethyl-1H-pyrazole-5-carbothioamide, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via cyclocondensation reactions using precursors like substituted hydrazines and β-keto esters. For example, derivatives are prepared by reacting 5-methyl-3-(4-nitrophenyl)isoxazole-4-carbaldehyde with thiosemicarbazide in ethanol under reflux, followed by purification via column chromatography . Characterization employs 1H NMR (to confirm substitution patterns), IR spectroscopy (to identify thioamide C=S stretching at ~1250 cm⁻¹), and ESI-MS for molecular ion validation .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- Key Techniques :
- Single-crystal X-ray diffraction (SCXRD) : Resolves molecular geometry and hydrogen-bonding networks (e.g., N–H···S interactions in the thioamide group) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition typically observed above 200°C .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy (±5 ppm) .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized while minimizing byproducts?
- Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while ethanol reduces side reactions like oxidation .
- Catalysis : Use of K₂CO₃ or triethylamine accelerates cyclization steps .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) and improves yields by 15–20% compared to conventional heating .
Q. How do crystallographic studies resolve discrepancies in spectroscopic data for pyrazole-carbothioamide derivatives?
- Case Study : In 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, SCXRD confirmed a distorted chair conformation of the dihydropyrazole ring, resolving ambiguities in NMR coupling constants . Discrepancies in IR C=S stretching frequencies (due to polymorphism) were addressed via Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What computational approaches are effective in predicting biological activity and binding modes of derivatives?
- Methods :
- Molecular docking (e.g., using AutoDock Vina): Screens derivatives against targets like human dihydrofolate reductase (DHFR, PDB: 1KMS). Docking scores correlate with inhibitory activity (e.g., a derivative with a score of −9.2 kcal/mol showed IC₅₀ = 1.8 µM) .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability .
Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in crystal lattices?
- Analysis : Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) rings formed via N–H···S and C–H···π interactions. These patterns dictate packing efficiency and solubility .
Contradiction Analysis
- Issue : Discrepancies in reported melting points (e.g., 150–152°C vs. 145–148°C for similar derivatives).
- Resolution : Polymorphism and solvent inclusion (e.g., hydrate vs. anhydrous forms) account for variations. SCXRD and differential scanning calorimetry (DSC) are recommended for definitive characterization .
Key Recommendations for Researchers
- Prioritize SCXRD for unambiguous structural confirmation.
- Combine DFT and docking studies to rationalize structure-activity relationships.
- Optimize synthetic protocols using microwave or catalytic methods to enhance reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
